molecular formula C21H22N2O3 B3008210 5-(4-cyclopropylidenepiperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one CAS No. 2189497-73-0

5-(4-cyclopropylidenepiperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one

Cat. No. B3008210
CAS RN: 2189497-73-0
M. Wt: 350.418
InChI Key: RJEFOWZZLIXWMX-UHFFFAOYSA-N
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Description

5-(4-cyclopropylidenepiperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It was first synthesized in 2008 and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Characterization

  • A study on similar compounds involving the synthesis of 2-methoxypyridine-3-carbonitrile derivatives, which may bear resemblance to the compound , found that these compounds can be synthesized in good yields. This process often yields a variety of methoxypyridine derivatives as side products, and the compounds are characterized using various spectroscopic methods (Al‐Refai et al., 2019).

Cytotoxic Activity

  • Similar derivatives, particularly those related to 2-methoxypyridine-3-carbonitrile, were screened for in vitro cytotoxicity against several cancer cell lines, including liver, prostate, and breast cancer lines. Some compounds exhibited promising antiproliferative effects, suggesting potential applications in cancer research (Al‐Refai et al., 2019).

Chemical Structure and Affinity Studies

  • Research has been conducted on the relationships between chemical structures, like those of phenylacetyl and benziloyl esters, and their affinity for specific receptors. These studies are crucial for understanding the potential biomedical applications of such compounds, including those structurally related to the compound (Abramson et al., 1974).

Experimental and Computational Studies

  • There has been a combined experimental and computational study of complexes that might share structural features with 5-(4-cyclopropylidenepiperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one. These studies offer insights into the electronic structures and spectral properties, which are important for understanding the chemical behavior of such compounds (Yao et al., 2015).

Synthesis of Optically Active Compounds

  • Research has been done on the synthesis of optically active compounds, such as 2,3-methanopipecolic acid, from related structures. This indicates potential applications in the development of chiral molecules for pharmaceutical uses (Matsumura et al., 2000).

Applications in Antiviral and Anticancer Research

  • Various studies have explored the synthesis and biological evaluation of derivatives that are structurally similar to the compound . These derivatives have shown significant potential in antiviral and anticancer research, indicating the compound's possible applications in these fields (El-hashash et al., 2019).

properties

IUPAC Name

5-(4-cyclopropylidenepiperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-26-19-13-20(24)23(17-5-3-2-4-6-17)14-18(19)21(25)22-11-9-16(10-12-22)15-7-8-15/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEFOWZZLIXWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)N2CCC(=C3CC3)CC2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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